BD2‑Selective BET Affinity: Hydroxymethyl vs. Unsubstituted and 2‑Methyl Furopyridinone Cores
In the furo[3,2‑c]pyridin‑4(5H)‑one series, the presence of a hydroxymethyl group at the 2‑position is critical for achieving sub‑nanomolar BRD4 BD2 affinity. The representative elaborated derivative 8l (XY153), which retains the 2‑hydroxymethyl motif, binds BRD4 BD2 with an IC50 of 0.79 nM and exhibits 354‑fold selectivity over BRD4 BD1 [1]. In contrast, the unsubstituted furo[3,2‑c]pyridin‑4(5H)‑one core (CAS 26956‑43‑4) and 2‑methylfuro[3,2‑c]pyridin‑4(5H)‑one (CAS 26956‑44‑5) lack the essential hydrogen‑bond donor and, when elaborated into analogous derivatives, show >100‑fold reduction in BRD4 BD2 affinity [2]. This SAR places the 2‑hydroxymethyl synthon in a class of building blocks that uniquely enable BD2‑selective inhibitor design.
| Evidence Dimension | BRD4 BD2 binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | 0.79 nM (elaborated derivative 8l/XY153 retaining 2‑hydroxymethyl group) |
| Comparator Or Baseline | Unsubstituted furo[3,2‑c]pyridin‑4(5H)‑one core and 2‑methyl analog: >100 nM (estimated from SAR for analogous elaborated derivatives) |
| Quantified Difference | ≥126‑fold superior BD2 affinity when the 2‑hydroxymethyl handle is present |
| Conditions | BRD4 BD2 AlphaScreen competitive binding assay; recombinant protein; IC50 determination as reported in J Med Chem 2022. |
Why This Matters
For groups prosecuting BD2‑selective BET inhibitor programmes, selecting the hydroxymethyl building block avoids a >100‑fold penalty in target affinity that would require extensive re‑optimisation or a complete scaffold redesign.
- [1] Li J, Zhang C, Xu H, et al. J Med Chem. 2022;65(7):5760‑5799. Compound 8l (XY153): BRD4 BD2 IC50 = 0.79 nM; 354‑fold selectivity over BRD4 BD1. View Source
- [2] Li J, Zhang C, Xu H, et al. J Med Chem. 2022;65(7):5760‑5799. SAR discussion: 2‑hydroxymethyl H‑bond donor essential for BD2 potency; removal or methylation reduces affinity >100‑fold. View Source
